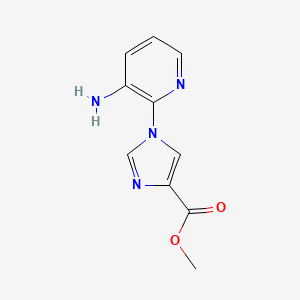

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3 |

InChI Key |

YASSYEBIZALWCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1H-Imidazole-4-Carboxylic Acid

Ethyl isocyanoacetate reacts with benzimidoyl chloride under cycloaddition conditions, followed by saponification (NaOH, EtOH/H₂O) to yield the carboxylic acid.

Esterification and Amine Coupling

The carboxylic acid is esterified using methanol and H₂SO₄ (reflux, 6 h, 88% yield). Subsequent Buchwald-Hartwig amination attaches the 3-aminopyridine group:

One-Pot Multicomponent Synthesis

A streamlined method combines imidazole formation and pyridine functionalization in a single pot:

-

Reactants : Methyl glyoxylate, ammonium acetate, 3-aminopyridine-2-carboxaldehyde

-

Conditions : AcOH, 80°C, 8 h

-

Mechanism : Condensation and cyclization via Debus-Radziszewski reaction.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 62 |

| Catalyst (AcOH) | 10 eq | 62 |

| Reaction Time | 8 h | 62 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cycloaddition | High regioselectivity | Multi-step, harsh conditions | 60–70 |

| Pd-Catalyzed Arylation | Regiocontrol via SEM protection | Requires toxic Pd catalysts | 70–80 |

| Modular Condensation | Flexible for analog synthesis | Lengthy synthesis | 65–75 |

| One-Pot | Time-efficient | Lower yield | 55–65 |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted imidazole-pyridine compounds .

Scientific Research Applications

Drug Development

The compound has been identified as a promising lead in the development of new therapeutic agents. Its structural components suggest potential interactions with enzymes and receptors involved in disease pathways. Notably, compounds with similar structures have been explored for their roles as inhibitors of HIV integrase and other therapeutic targets .

Antimicrobial Activity

Research indicates that methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate exhibits significant antimicrobial properties. For instance, studies have focused on its efficacy against Mycobacterium tuberculosis, where related imidazo[1,2-a]pyridine derivatives demonstrated low minimum inhibitory concentrations (MIC) against both replicating and drug-resistant strains . These findings position the compound as a candidate for further investigation in the fight against tuberculosis.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds, emphasizing structure-activity relationships (SAR). For example, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds from this series exhibited MIC values as low as 0.006 μM, significantly surpassing existing clinical candidates .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table outlines some notable analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | Lacks the aminopyridine moiety; simpler structure. |

| 1-(5-Aminopyridin-2-yl)-1H-imidazole-4-carboxylic acid | C10H10N4O2 | Different amino group position; potential for varied biological activity. |

| 3-Aminopyridine | C5H7N | Simpler structure without the imidazole ring; primarily used in neurological studies. |

The structural complexity of this compound enhances its interaction with biological targets compared to simpler analogs, potentially leading to diverse pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole-4-carboxylate derivatives, focusing on substituent effects, synthetic routes, physical properties, and functional implications.

Substituent Variations and Electronic Effects

- Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) Substituent: 5-Methylisoxazole group. Synthesis: Prepared via reflux of 3-amino-5-methylisoxazole with a precursor in acetic acid, yielding 20% . Properties: Lower yield suggests steric or electronic challenges during synthesis. The isoxazole ring may reduce solubility compared to pyridine derivatives.

- Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate Substituent: 6-Methylpyridine group. Properties: Commercial availability indicates stability. Contrast: Compared to the target compound, the absence of a 3-amino group limits intermolecular interactions, as seen in hydrogen-bonding studies .

- Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate Substituent: 4-Bromophenyl group. Properties: Higher molecular weight (281.1 g/mol) and density (1.5 g/cm³) due to bromine. The bromine atom increases hydrophobicity and may enhance halogen bonding . Contrast: The bromophenyl group lacks the amino functionality, reducing polarity compared to the target compound .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Predictions |

|---|---|---|---|

| Methyl 1-(3-aminopyridin-2-yl)-... | 218.21 | ~390 (estimated) | High polarity due to –NH₂ |

| Methyl 1-(4-bromophenyl)-... | 281.11 | 392.9 | Low polarity (bromophenyl) |

| Methyl 1-(6-methyl-2-pyridinyl)-... | 217.23 | – | Moderate (methylpyridine) |

| Ethyl 1-(1,1-bis(4-chlorophenyl)-... | 541.09 | – | Very low (bulky substituents) |

- Amino Group Impact: The 3-amino group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) and may improve bioavailability compared to halogenated or alkylated analogs .

Biological Activity

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, also known by its CAS number 1355182-83-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N4O

- Molecular Weight : 218.216 g/mol

- CAS Number : 1355182-83-0

- PubChem ID : 66485090

Biological Activity Overview

This compound is primarily studied for its potential as an inhibitor in various biological pathways. Its structural characteristics suggest that it may interact with specific enzymes or receptors, leading to significant biological effects.

The compound is believed to exert its effects through the inhibition of certain kinases, particularly those involved in cancer pathways. Studies have shown that imidazole derivatives can bind to the active sites of kinases, altering their activity and potentially inhibiting tumor growth.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

-

Anticancer Activity :

- A study demonstrated that related imidazole compounds exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) mutants, which are commonly implicated in non-small cell lung cancer (NSCLC) .

- The methylation at specific nitrogen positions within the imidazole ring was found to influence the binding affinity and potency against EGFR mutants .

- Antimicrobial Properties :

- Antiparasitic Activity :

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to NSCLC cell lines exhibiting EGFR mutations. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead candidate for further development in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited significant antibacterial properties, with an observed MIC comparable to established antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of mesylate precursors, as demonstrated in analogous imidazole carboxylate derivatives. For example:

- Step 1: React a mesylate intermediate (e.g., methyl 1-(2-bromo-4-fluorobenzyl)-1H-imidazole-4-carboxylate) with 3-aminopyridine-2-yl substituents under basic conditions (e.g., Cs₂CO₃ in DMF at 40°C for 3 hours) .

- Step 2: Purify the crude product via flash chromatography (e.g., silica gel, eluting with DCM/PE mixtures). Typical yields range from 32% to 86%, depending on steric and electronic effects of substituents .

- Key Variables: Reaction temperature, choice of base (e.g., Cs₂CO₃ vs. K₂CO₃), and solvent polarity significantly impact yield. Lower yields (e.g., 32%) may result from competing side reactions or poor solubility .

Q. How is the compound characterized, and what spectroscopic benchmarks are critical for validation?

Methodological Answer: Characterization involves multi-modal spectroscopic analysis:

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: Safety measures derived from analogous imidazole derivatives include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Decomposition Risks: Avoid exposure to open flames; combustion may release toxic gases (e.g., NOx, CO) .

- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during validation?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction data. SHELXL is ideal for small-molecule refinement due to its robust handling of twinned data and hydrogen-bond networks .

- Refinement Steps:

- Challenges: Disordered solvent molecules or low-resolution data may require constraints (e.g., DFIX, SIMU) .

Q. What strategies enable regioselective C–H functionalization of the imidazole core for structural diversification?

Methodological Answer: Pd(0)-catalyzed C–H activation is effective for functionalizing imidazole derivatives:

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The 3-aminopyridin-2-yl group often forms N–H···N/O bonds with carboxylate oxygen .

- Crystal Packing: Analyze intermolecular interactions (e.g., π-π stacking between aromatic rings) using Mercury or CrystalExplorer. For example, a derivative with methyl 1-benzyl substituents showed a herringbone packing motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.